molecular formula C24H30N4O5 B2689896 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide CAS No. 941914-01-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Cat. No.: B2689896
CAS No.: 941914-01-8
M. Wt: 454.527
InChI Key: UGGYYDDYKICHOQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a dimethylaminophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be introduced via a Friedel-Crafts alkylation reaction using dimethylaminobenzene and an appropriate alkylating agent.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and sulfuric acid.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole intermediate with the dimethylaminophenyl and morpholine intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins. It is believed to inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole ring is thought to interact with the active site of the enzyme, while the dimethylaminophenyl and morpholine groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(methylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(ethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Uniqueness

The presence of the dimethylamino group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide enhances its solubility and bioavailability compared to similar compounds with monoalkylamino groups. This makes it a more potent candidate for medicinal applications, particularly in cancer therapy.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5/c1-27(2)19-6-4-18(5-7-19)20(28-9-11-31-12-10-28)15-26-24(30)23(29)25-14-17-3-8-21-22(13-17)33-16-32-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGYYDDYKICHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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